COMU

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

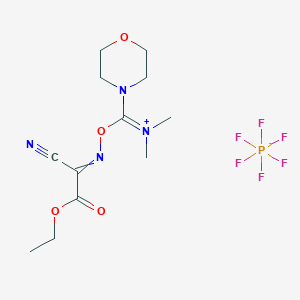

[[(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-morpholin-4-ylmethylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N4O4.F6P/c1-4-19-11(17)10(9-13)14-20-12(15(2)3)16-5-7-18-8-6-16;1-7(2,3,4,5)6/h4-8H2,1-3H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDHNZNLPKYHCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC(=[N+](C)C)N1CCOCC1)C#N.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F6N4O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075198-30-9 | |

| Record name | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Next Generation of Peptide Synthesis: An In-depth Technical Guide to the COMU Coupling Reagent

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the pursuit of efficiency, purity, and safety is paramount. The development of coupling reagents has been a cornerstone of this advancement, with each new generation offering improvements over the last. Among these, the uronium-type coupling reagent COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has emerged as a powerful tool for researchers and drug development professionals. This technical guide provides a comprehensive overview of this compound, including its core attributes, quantitative performance data, detailed experimental protocols, and a breakdown of its mechanism of action.

Introduction to this compound: A Safer, More Efficient Alternative

This compound is a third-generation uronium salt coupling reagent derived from Oxyma Pure.[1][2] It was developed as a safer and more efficient alternative to the widely used benzotriazole-based reagents such as HBTU and HATU.[3] A key advantage of this compound lies in its reduced safety hazards; unlike HOBt-based reagents, Oxyma-based compounds like this compound are not prone to explosive decomposition.[1]

Beyond its enhanced safety profile, this compound offers several performance benefits:

-

High Coupling Efficiency: this compound has demonstrated coupling efficiencies comparable to or even exceeding that of HATU, a reagent widely considered a benchmark for performance.[2]

-

Reduced Racemization: The reagent is particularly effective at minimizing the loss of stereochemical integrity during peptide bond formation, a critical factor for the biological activity of the final peptide.[4]

-

Improved Solubility: The presence of a morpholino group enhances its solubility in a wide range of organic solvents commonly used in peptide synthesis.[5]

-

Water-Soluble Byproducts: The byproducts of the coupling reaction are readily soluble in water, simplifying the purification process.[1]

-

Visual Reaction Monitoring: The reaction progress can often be monitored visually due to a color change, providing a simple indicator of reaction completion.[1]

-

Requirement of a Single Equivalent of Base: Due to a hydrogen bond acceptor within its structure, this compound can perform effectively with just one equivalent of base, which can further help in suppressing racemization.[3][5]

Performance Data: this compound in Comparison

The efficacy of a coupling reagent is best understood through direct comparison with other established reagents under identical conditions. The following tables summarize quantitative data on the performance of this compound against other common coupling reagents in terms of reaction kinetics, coupling efficiency, and racemization.

Kinetic Study of Aza-Peptide Bond Formation

The following table presents the observed first-order rate constants (kobs) and reaction half-lives for the formation of an aza-peptide bond using various coupling reagents.

| Coupling Reagent | kobs (x 10^-2 min^-1) | Half-life (min) |

| This compound | 4.0 ± 0.1 | 17 |

| PyOxim | 3.1 ± 0.1 | 22 |

| HATU | 1.8 ± 0.1 | 39 |

| HCTU | 1.7 ± 0.1 | 41 |

| HDMC | 1.7 ± 0.1 | 41 |

| TBTU | 0.46 ± 0.04 | 151 |

| PyBOP | 0.46 ± 0.04 | 151 |

Data adapted from a study on aza-peptide synthesis.

Comparative Coupling Efficiency and Racemization

The following tables showcase the performance of this compound and other uronium salts in different peptide synthesis models, highlighting both the yield of the desired peptide and the extent of racemization.

Table 2.2.1: Synthesis of H-Phg-Phe-NH2

| Coupling Reagent | Yield (%) | Racemization (%) |

| This compound | 98 | 10 |

| TOMBU | 99 | 10 |

| COMBU | 95 | 10 |

| HBTU | 95 | 14 |

| HATU | 96 | 13 |

This model is sensitive to racemization due to the α-phenyl moiety of Phenylglycine (Phg).[6]

Table 2.2.2: Segment Coupling of Z-Gly-Phg-OH + H-Phe-NH2

| Coupling Reagent | Yield (%) | Racemization (%) |

| HATU | 90 | 18 |

| This compound | 80 | 25 |

| TOMBU | 82 | 22 |

| COMBU | 80 | 23 |

| HBTU | 75 | 30 |

This model is known to have higher racemization levels due to the potential for oxazolone formation.[6]

Table 2.2.3: Solid-Phase Synthesis of H-Tyr-Aib-Aib-Phe-Leu-NH2

| Coupling Reagent | Purity of Crude Peptide (%) |

| HATU | 99.8 |

| This compound | 99.7 |

| TOMBU | 99.5 |

| COMBU | 99.5 |

| HBTU | 98.5 |

This challenging sequence containing the sterically hindered α-aminoisobutyric acid (Aib) is a good measure of coupling efficiency.[6]

Table 2.2.4: Crude Purity in Fast Conventional Fmoc Solid-Phase Peptide Synthesis

| Peptide Sequence | Coupling Time | This compound (%) | HCTU (%) | HATU (%) | PyBOP (%) | PyOxim (%) | TFFH (%) |

| (65-74)ACP | 2 x 1 min | 79.0 | 78.5 | 83.6 | 48.1 | 19.1 | <25 |

| 2 x 20 min | 78.9 | 82.3 | 80.7 | 78.9 | 79.3 | <25 | |

| G-LHRH | 2 x 1 min | 90.8 | 88.5 | 89.1 | 85.2 | 84.8 | 78.5 |

| 2 x 20 min | 88.7 | 90.1 | 89.2 | 88.2 | 87.9 | 80.1 | |

| GHRP-6 | 2 x 1 min | 80.1 | 79.8 | 79.5 | 75.2 | 32.2 | 46.0 |

| 2 x 20 min | 79.9 | 80.5 | 80.2 | 79.1 | 78.9 | 70.3 | |

| Linear Oxytocin | 2 x 1 min | 77.7 | 75.4 | 76.1 | 54.8 | 22.3 | <15 |

| 2 x 20 min | 76.9 | 76.5 | 75.9 | 75.1 | 74.8 | <15 |

Data from a comparative study of different activators in fast Fmoc SPPS.[7]

Mechanism of Action

The efficacy of this compound lies in its ability to efficiently activate the carboxyl group of an N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid or a growing peptide chain. The generally accepted mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate.

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound in both solid-phase and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS)

This protocol is a general guideline for manual Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acids

-

This compound

-

N,N-Diisopropylethylamine (DIEA) or a non-nucleophilic base

-

Dimethylformamide (DMF)

-

Piperidine (20% in DMF) for Fmoc deprotection

-

Appropriate resin (e.g., Rink Amide resin)

-

Dichloromethane (DCM) for washing

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Workflow:

Detailed Steps:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF and then DCM to remove residual piperidine and byproducts.

-

Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), this compound (3 equivalents), and DIEA (6 equivalents) in DMF.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 30-60 minutes. For sterically hindered amino acids, the coupling time may be extended or a double coupling may be necessary.[1]

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Washing: Wash the resin extensively with DMF and DCM and dry the resin.

-

Cleavage: Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis

This protocol provides a general procedure for coupling two peptide fragments in solution.

Materials:

-

N-protected amino acid or peptide fragment with a free carboxyl group

-

Amino acid or peptide fragment with a free amino group (as a hydrochloride or trifluoroacetate salt if applicable)

-

This compound

-

DIEA or other suitable non-nucleophilic base

-

DMF

-

Ethyl acetate (EtOAc)

-

1N HCl

-

1N NaHCO₃

-

Saturated NaCl solution (brine)

-

Anhydrous MgSO₄ or Na₂SO₄

Detailed Steps:

-

Reaction Setup: In a round-bottom flask, dissolve the N-protected amino acid (1 equivalent), the amino component (1 equivalent), and the base (2 equivalents; 3 equivalents if the amine is a salt) in DMF.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of this compound: Add this compound (1 equivalent) to the cooled solution.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl, 1N NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude peptide can then be purified by flash chromatography or recrystallization.

Conclusion

This compound represents a significant advancement in the field of peptide synthesis, offering a compelling combination of high efficiency, suppression of racemization, and enhanced safety. Its favorable solubility profile and the ease of byproduct removal make it a versatile reagent for both solid-phase and solution-phase applications. The quantitative data presented in this guide demonstrates its robust performance in comparison to other established coupling reagents. By following the detailed protocols and understanding the underlying mechanism, researchers and drug development professionals can effectively leverage the advantages of this compound to streamline the synthesis of complex and high-purity peptides.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. bachem.com [bachem.com]

- 3. Evaluation of this compound as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. luxembourg-bio.com [luxembourg-bio.com]

The Core Mechanism of COMU: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the quest for efficient, reliable, and safe peptide synthesis methodologies is paramount. The development of the uronium-type coupling reagent COMU, (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, represents a significant advancement in this field. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Introduction to this compound: A Third-Generation Coupling Reagent

This compound is a third-generation uronium salt coupling reagent that has gained widespread adoption in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1][2] It is based on an Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group and incorporates a morpholino moiety, which imparts several advantageous properties.[2][3] Key benefits of this compound over traditional benzotriazole-based reagents such as HBTU and HATU include:

-

Enhanced Solubility: The morpholino group significantly improves the solubility of this compound in common organic solvents like N,N-dimethylformamide (DMF), allowing for the preparation of more concentrated solutions.[4]

-

Increased Stability: this compound exhibits greater stability compared to its benzotriazole-based counterparts.[5]

-

Superior Reactivity and Efficiency: It often provides faster reaction times and higher coupling yields, even in challenging cases.[6]

-

Reduced Racemization: this compound is highly effective at suppressing racemization, a critical factor in maintaining the stereochemical integrity of the final peptide product.[4]

-

Improved Safety Profile: As it is not derived from the potentially explosive 1-hydroxybenzotriazole (HOBt), this compound offers a safer alternative.[2]

-

Water-Soluble Byproducts: The byproducts of the coupling reaction are readily soluble in water, simplifying the purification process.[4]

The Core Mechanism of Action

The primary function of this compound is to facilitate the formation of an amide bond between a carboxylic acid and an amine by activating the carboxyl group. This process can be broken down into three key steps:

Step 1: Deprotonation of the Carboxylic Acid

The reaction is initiated by the deprotonation of the carboxylic acid (e.g., an N-protected amino acid) by a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA). This generates a carboxylate anion, a more potent nucleophile.

Step 2: Formation of the Active Ester

The carboxylate anion then attacks the electrophilic carbon atom of the this compound reagent. This leads to the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to form the active Oxyma ester. This active ester is the key intermediate that will react with the amine.

Step 3: Aminolysis and Peptide Bond Formation

The free amine of the second amino acid (or the N-terminus of the growing peptide chain) then acts as a nucleophile, attacking the carbonyl carbon of the active ester. This results in the formation of the desired peptide bond and the release of the Oxyma leaving group and a urea byproduct.

The overall reaction pathway can be visualized as follows:

A more detailed representation of the chemical structures involved in the activation and coupling steps is provided below:

Quantitative Data and Performance Comparison

The superior performance of this compound has been demonstrated in numerous studies. The following tables summarize key quantitative data comparing this compound with other common coupling reagents.

Table 1: Comparison of Coupling Efficiency in the Synthesis of a Difficult Sequence (H-Tyr-Aib-Aib-Phe-Leu-NH₂)[7]

| Coupling Reagent | % Des-Aib (Deletion Peptide) |

| This compound | 0.26 |

| HDMA | 1 |

| HDMB | 10 |

| HATU | 17 |

| HBTU | 53 |

Table 2: Hydrolytic Stability of Uronium/Immonium Reagents in DMF (Open Vials)[5]

| Coupling Reagent | % Stability after 1h | % Stability after 2h | % Stability after 24h |

| This compound | 100 | 100 | 93 |

| HOTU | 100 | 95 | 84 |

| HATU | 99 | 95 | 76 |

| HBTU | 100 | 98 | 86 |

Table 3: Coupling Efficiency in Boc-SPPS on Different Resins[8]

| Coupling Reagent | Resin Type | Relative Coupling Efficiency |

| This compound | Polystyrene | Less effective than HBTU/HCTU |

| This compound | PEG | Comparable to HBTU/HCTU |

| HBTU | Polystyrene | More effective than this compound |

| HCTU | Polystyrene | Most effective |

| HBTU | PEG | Comparable to this compound |

| HCTU | PEG | Most effective |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)[7]

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), this compound (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Pre-activate the mixture for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For sterically hindered amino acids, a double coupling may be necessary.

-

-

Washing: Wash the resin with DMF (5 times).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group as described in step 2. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by preparative HPLC.

Protocol for Peptide Cyclization[9]

-

Dissolution of Linear Peptide: Dissolve the linear peptide in dry acetonitrile (ACN) containing 4 equivalents of DIPEA to a final concentration of 1 mg/mL.

-

Preparation of this compound Solution: In a separate flask, prepare a solution of this compound (2 equivalents) in a 1:1 mixture of tetrahydrofuran (THF) and ACN.

-

Cyclization Reaction: Add the linear peptide solution dropwise to the this compound solution with stirring.

-

Monitoring: Monitor the progress of the cyclization by LC-MS. The reaction time can vary from 30 minutes to 24 hours.

-

Workup and Purification: Once the reaction is complete, concentrate the reaction mixture under reduced pressure and purify the cyclic peptide by HPLC.

Protocol for Coupling of Sterically Hindered Amino Acids

For sterically hindered amino acids such as Aib (α-aminoisobutyric acid), modifications to the standard SPPS protocol are often necessary to achieve high coupling yields.

-

Follow the general SPPS protocol (Section 4.1).

-

Double Coupling: After the initial coupling reaction of the hindered amino acid for 1-2 hours, drain the reaction vessel and repeat the coupling step with a fresh solution of the activated amino acid.

-

Elevated Temperature: In some cases, performing the coupling reaction at a slightly elevated temperature (e.g., 40-50 °C) can improve the efficiency.

-

Use of a stronger base: Consider using a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in place of or in addition to DIPEA for the activation step.

Potential Side Reactions and Mitigation

While this compound is known for its clean reaction profile, potential side reactions, although minimized, should be considered.

-

Racemization: Although this compound significantly reduces racemization, it is not entirely eliminated, especially with sensitive amino acids like histidine and cysteine. The use of a weaker base, such as 2,4,6-collidine, can help to further minimize this side reaction.[6]

-

Guanidinylation: Unlike aminium-based reagents (e.g., HBTU, HATU), uronium salts like this compound are less prone to cause guanidinylation of the N-terminal amine. This side reaction is generally not a significant concern with this compound.

-

Beckmann Rearrangement of Oxyma Derivatives: In some specific cases with other Oxyma-based additives like Oxyma-B, a Beckmann rearrangement has been observed as a side reaction.[1][9] While not widely reported for this compound itself, it is a potential consideration for the broader class of Oxyma-based reagents.

Conclusion

This compound has established itself as a powerful and versatile coupling reagent in peptide synthesis. Its unique combination of high reactivity, suppression of racemization, enhanced solubility, and improved safety profile makes it an excellent choice for a wide range of applications, from routine peptide synthesis to the assembly of complex and challenging sequences. The detailed mechanistic understanding and optimized protocols provided in this guide are intended to empower researchers to fully leverage the capabilities of this compound in their drug discovery and development endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. nbinno.com [nbinno.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. bachem.com [bachem.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Evaluation of this compound as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of COMU in Modern Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield, purity, and overall success, particularly when dealing with complex and sterically hindered peptide sequences. Among the newer generation of coupling reagents, (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) has emerged as a powerful tool, offering significant advantages over traditional benzotriazole-based reagents like HBTU, HCTU, and HATU. This guide provides a comprehensive technical overview of the core benefits of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to inform its effective implementation in research and drug development.

Core Advantages of this compound

This compound, a third-generation uronium-type coupling reagent, distinguishes itself through a combination of enhanced safety, efficiency, and suppression of common side reactions that plague peptide synthesis.

1. Enhanced Safety Profile: this compound is based on an Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group, which is a non-explosive alternative to the HOBt and HOAt moieties found in commonly used benzotriazole-based reagents.[1][2] This inherent stability mitigates the risk of autocatalytic decomposition and explosion, a significant safety concern in large-scale synthesis.[3][4] Furthermore, this compound and its byproducts are reported to have a reduced allergenic potential compared to HBTU/TBTU.[2]

2. Superior Coupling Efficiency and Speed: this compound often demonstrates coupling efficiencies comparable or even superior to HATU, one of the most effective traditional coupling reagents.[2] Its high reactivity is attributed to its existence in the more reactive uronium form.[5] This efficiency is particularly pronounced in the synthesis of "difficult" peptides, including those containing sterically hindered amino acids like Aib (α-aminoisobutyric acid).

3. Suppression of Racemization: The preservation of stereochemical integrity is paramount in the synthesis of bioactive peptides. This compound has been shown to be highly effective in minimizing racemization (epimerization) at the α-carbon of the activated amino acid.[1][6] This is a crucial advantage for ensuring the synthesis of the desired stereoisomer, which directly impacts the biological activity and safety of the final peptide product. While detailed quantitative comparisons are sparse in publicly available literature, the pairing of this compound with a sterically hindered base like 2,2,6,6,-tetramethylpiperidine (TMP) has been reported to be very effective at suppressing base-promoted epimerization.[5]

4. Simplified Reaction Conditions and Reduced Side Reactions: A key operational advantage of this compound is that it typically requires only a single equivalent of a tertiary base for efficient coupling, in contrast to the two or more equivalents often needed for HBTU and HATU.[3][5] This is due to the presence of a morpholino group which acts as an internal proton acceptor.[3] The use of less base minimizes the risk of base-mediated side reactions, such as racemization and the formation of unwanted byproducts.

5. Improved Solubility and Handling: The morpholino group in this compound's structure also confers greater solubility in a wider range of organic solvents compared to HBTU and HATU.[6] The byproducts of the this compound-mediated coupling are also water-soluble, which can simplify the purification process in solution-phase synthesis.[3]

Quantitative Performance Data

To illustrate the practical advantages of this compound, the following tables summarize key performance data from comparative studies.

| Coupling Reagent | Peptide Sequence | Resin Type | Crude Product Purity (%) | Deletion Product (%) |

| This compound | H-Tyr-Aib-Aib-Phe-Leu-NH₂ | Rink Amide | 99.74 | 0.26 |

| HATU | H-Tyr-Aib-Aib-Phe-Leu-NH₂ | Rink Amide | Not Reported | 17 |

| HBTU | H-Tyr-Aib-Aib-Phe-Leu-NH₂ | Rink Amide | Not Reported | 53 |

Table 1: Comparison of this compound, HATU, and HBTU in the synthesis of a sterically hindered pentapeptide containing two Aib residues. The data clearly demonstrates the superior performance of this compound in preventing the formation of deletion byproducts, leading to a significantly purer crude product.[3]

| Coupling Reagent | Difficult Sequence Models | Resin Type | Relative Coupling Efficiency |

| This compound | ACP(65-74), Jung-Redeman 10-mer, HIV-1 PR(81-99) | Polystyrene-based | HCTU ≥ HBTU > this compound |

| This compound | ACP(65-74), Jung-Redeman 10-mer, HIV-1 PR(81-99) | Polyethylene glycol (PEG)-based | HCTU ≥ HBTU ≈ this compound |

Table 2: Comparative coupling efficiency of this compound, HBTU, and HCTU in the synthesis of "difficult" peptide sequences on different solid supports. While HCTU and HBTU showed higher efficiency on traditional polystyrene resins, this compound's performance was comparable on more modern polyethylene glycol (PEG)-based resins, highlighting the importance of resin choice in optimizing synthesis outcomes.[7]

Mechanistic Insights and Experimental Protocols

This compound Activation Mechanism

The efficacy of this compound lies in its ability to rapidly and efficiently activate the carboxylic acid of an N-protected amino acid, forming a highly reactive O-acylisourea intermediate (active ester). This intermediate is then susceptible to nucleophilic attack by the free amine of the growing peptide chain on the solid support.

General Solid-Phase Peptide Synthesis (SPPS) Workflow using this compound

The following diagram outlines the key steps in a typical SPPS cycle employing this compound as the coupling reagent.

Detailed Experimental Protocol: Solid-Phase Peptide Synthesis with this compound

This protocol provides a general guideline for manual solid-phase peptide synthesis using Fmoc-chemistry and this compound.

1. Resin Swelling:

-

Place the desired amount of resin (e.g., Rink Amide resin, 0.5 mmol/g) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin for 30 minutes at room temperature.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min).

3. Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin substitution) and this compound (3 equivalents) in DMF.

-

Add a tertiary base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid/COMU solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature. For sterically hindered amino acids, the coupling time may be extended or a double coupling may be performed.[3]

4. Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

5. Monitoring the Coupling Reaction (Optional):

-

Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) suggests incomplete coupling, and the coupling step should be repeated.

6. Chain Elongation:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Deprotection and Cleavage:

-

After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Wash the resin with DMF, followed by dichloromethane (DCM).

-

Dry the resin under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

Conclusion

This compound represents a significant advancement in the field of peptide synthesis, offering a compelling combination of safety, efficiency, and fidelity. Its ability to promote high coupling yields, particularly for challenging sequences, while minimizing racemization makes it an invaluable tool for researchers and drug development professionals. The simplified reaction conditions and improved solubility profile further enhance its utility in both manual and automated synthesis platforms. By understanding the core advantages and applying the appropriate experimental protocols, scientists can leverage this compound to accelerate the synthesis of high-quality peptides for a wide range of applications, from basic research to the development of novel therapeutics.

References

An In-depth Technical Guide to COMU: The High-Performance Coupling Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and organic chemistry, the pursuit of efficient, safe, and high-fidelity amide bond formation is paramount. COMU, or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, has emerged as a third-generation uronium-type coupling reagent that offers significant advantages over its predecessors.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of its function and benefits.

Core Chemical and Physical Properties

This compound is distinguished by its unique molecular architecture, which incorporates a morpholino group to enhance solubility and a cyano-acetyloxime moiety for efficient activation of carboxylic acids.[1][3] This structure contributes to its favorable chemical and physical properties, which are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value |

| IUPAC Name | [[(Z)-(1-Cyano-2-ethoxy-2-oxoethylidene)amino]oxy-morpholin-4-ylmethylidene]-dimethylazanium,hexafluorophosphate |

| CAS Number | 1075198-30-9 |

| Molecular Formula | C₁₂H₁₉F₆N₄O₄P |

| Molecular Weight | 428.27 g/mol |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | White to off-white powder |

| Melting Point | 151-158 °C |

| Solubility | Highly soluble in DMF and NMP. Solutions of up to 1.5 M in DMF can be prepared.[3] |

| Storage | Store at 2-8°C in a dry, inert atmosphere. |

Key Advantages of this compound

This compound was developed to address the limitations of earlier benzotriazole-based coupling reagents like HBTU and HATU. Its design imparts several key advantages that are critical for modern peptide synthesis and drug development.

-

High Coupling Efficiency: this compound consistently demonstrates coupling efficiencies that are comparable or superior to HATU, which is considered one of the most potent commercially available coupling reagents.[2][3]

-

Reduced Racemization: The unique mechanism of this compound minimizes the risk of epimerization, preserving the stereochemical integrity of the amino acids being coupled. This is particularly crucial for the synthesis of therapeutic peptides where chirality dictates biological activity.[4]

-

Enhanced Safety Profile: A significant advantage of this compound is the absence of the potentially explosive benzotriazole moiety found in reagents like HBTU and HATU. This makes this compound a safer alternative for laboratory and industrial use.[1]

-

Improved Solubility: The presence of the morpholino group confers high solubility in common organic solvents like DMF and NMP, allowing for the preparation of more concentrated reagent solutions.[3]

-

Water-Soluble Byproducts: The byproducts of the coupling reaction with this compound are water-soluble, simplifying the purification process, especially in solution-phase synthesis.[1]

-

Visual Reaction Monitoring: The reaction mixture often exhibits a color change during the coupling process, providing a convenient visual indicator of reaction progress. The solution may turn from yellow to orange or pink depending on the base used, and then become colorless or yellow upon completion.[1][3]

-

Reduced Base Requirement: Unlike HBTU and HATU which typically require two equivalents of a tertiary amine base, this compound performs efficiently with just one equivalent of base.[3]

Mechanism of Action: Carboxylic Acid Activation

The primary function of this compound is to activate a carboxylic acid, making it susceptible to nucleophilic attack by an amine to form an amide bond. The process is initiated by the reaction of the carboxylic acid with this compound in the presence of a base. This forms a highly reactive O-acylisourea intermediate, which then readily reacts with the amine component.

Experimental Protocols

The following are generalized procedures for utilizing this compound in both solution-phase and solid-phase peptide synthesis. It is recommended to optimize reaction conditions for specific substrates.

Solution-Phase Peptide Synthesis

This protocol is a general guideline for the coupling of an N-protected amino acid to an amino component in solution.

Materials:

-

N-protected amino acid

-

Amino component (as a free base or hydrochloride salt)

-

This compound

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 N HCl

-

1 N NaHCO₃

-

Saturated NaCl solution (brine)

-

Anhydrous MgSO₄

Procedure:

-

In a round-bottom flask, dissolve the N-protected amino acid (1.0 equiv.), the amino component (1.0 equiv.), and the base (2.0 equiv., or 3.0 equiv. if the amino component is a hydrochloride salt) in anhydrous DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add this compound (1.0 equiv.) to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 N HCl, 1 N NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.

-

Purify the crude product by column chromatography or recrystallization as needed.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a typical coupling cycle in Fmoc-based solid-phase peptide synthesis.

Materials:

-

Resin-bound amine

-

Fmoc-protected amino acid

-

This compound

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

20% Piperidine in DMF (for Fmoc deprotection)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin-bound amine in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Coupling: a. In a separate vessel, pre-activate the Fmoc-protected amino acid (3.0 equiv.) with this compound (3.0 equiv.) and DIPEA (6.0 equiv.) in DMF for 1-2 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 30-60 minutes at room temperature. For sterically hindered amino acids, the coupling time may be extended, or a double coupling may be performed.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

-

Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

Stability and Solubility Data

The stability and solubility of a coupling reagent are critical for its practical application, especially in automated peptide synthesizers where reagent solutions may be stored for extended periods.

Table 3: Stability of this compound in Various Solvents

| Solvent | Stability after 24 hours |

| DMF | ~14% |

| Acetonitrile (ACN) | ~89% |

| γ-Valerolactone (GVL) | ~88% |

Data from a comparative study on the hydrolytic stability of this compound.

While this compound exhibits excellent performance, its stability in DMF is lower compared to other solvents. For applications requiring prolonged storage in solution, such as in automated synthesizers, using acetonitrile or γ-valerolactone as the solvent for this compound can significantly improve its longevity.

Conclusion

This compound stands as a powerful and versatile coupling reagent for modern organic and peptide synthesis. Its high efficiency, low racemization tendency, and enhanced safety profile make it an excellent choice for researchers and drug development professionals. The high solubility and water-soluble byproducts further streamline the synthesis and purification processes. By understanding its properties and employing the appropriate experimental protocols, scientists can leverage the full potential of this compound to construct complex amide-containing molecules with high fidelity and yield.

References

The Advent of COMU: A Paradigm Shift in Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide chemistry, the quest for efficient, safe, and environmentally benign coupling reagents is a perpetual endeavor. The introduction of (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, commonly known as COMU, marked a significant milestone in this pursuit. Developed by the research group of Professors Fernando Albericio and Ayman El-Faham, this compound has emerged as a third-generation uronium-type coupling reagent, offering a compelling alternative to its benzotriazole-based predecessors like HBTU and HATU. This technical guide provides a comprehensive overview of the discovery, development, and application of the this compound reagent. It delves into its unique chemical properties, mechanism of action, and significant advantages, including enhanced safety, superior solubility, and remarkable efficiency in both solution-phase and solid-phase peptide synthesis. Detailed experimental protocols, comparative performance data, and workflow visualizations are presented to equip researchers with the practical knowledge required to effectively implement this compound in their synthetic strategies.

Introduction: The Need for a New Generation of Coupling Reagents

The synthesis of peptides, fundamental building blocks for a vast array of therapeutic and research applications, relies heavily on the efficacy of coupling reagents to facilitate amide bond formation. For decades, reagents based on 1-hydroxybenzotriazole (HOBt) and its derivatives, such as HBTU, TBTU, and HATU, have been the workhorses of peptide chemists.[1] While effective, these reagents are not without their drawbacks. A significant concern is their potential for explosion, a risk associated with the benzotriazole moiety, particularly upon heating.[2] Furthermore, these reagents can cause allergic reactions and their byproducts are often difficult to remove, complicating purification processes.[3]

These limitations spurred the development of safer and more efficient alternatives. The core innovation leading to this compound was the replacement of the hazardous benzotriazole unit with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), a non-explosive and highly effective additive in its own right.[2][4] This substitution, combined with the incorporation of a morpholino group into the iminium salt structure, endowed this compound with a unique set of advantageous properties.

The Genesis of this compound: Design and Development

The development of this compound was a result of a systematic investigation into the structure-activity relationships of uronium/aminium salts. The key innovations in its design are:

-

The Oxyma Leaving Group: The incorporation of Oxyma as the leaving group was a pivotal design choice. Oxyma had already demonstrated its prowess as an additive in carbodiimide-mediated couplings, proving to be an excellent acylating agent with a low propensity for racemization.[4] Its inclusion in a uronium salt structure resulted in a reagent with a superior safety profile compared to benzotriazole-based reagents.[2]

-

The Morpholino Moiety: The presence of a morpholino group in the iminium part of the molecule significantly enhances the reagent's solubility in a wide range of organic solvents commonly used in peptide synthesis, such as DMF and NMP.[4] This high solubility allows for the preparation of more concentrated reagent solutions, which can lead to improved coupling efficiency and kinetics.[4] Furthermore, the oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, a feature that contributes to the reagent's high reactivity.[5]

-

Uronium vs. Aminium Structure: X-ray crystallographic studies have confirmed that this compound exists in the more reactive O-acylisourea (uronium) form, in contrast to HBTU and HATU which exist predominantly in the less reactive guanidinium (aminium) form.[1] This structural difference is a key contributor to this compound's high acylation rates.

Key Advantages of the this compound Reagent

The unique design of this compound translates into several practical advantages for the peptide chemist:

-

Enhanced Safety: this compound is not explosive and has a significantly lower allergenic potential compared to benzotriazole-based reagents.[2][3] This makes it a safer reagent to handle and store in the laboratory.

-

Superior Solubility: The morpholino group imparts excellent solubility in common peptide synthesis solvents, allowing for the use of higher concentrations and facilitating easier handling.[4]

-

High Coupling Efficiency: Due to its uronium salt structure, this compound exhibits high reactivity, leading to rapid and efficient amide bond formation, even in the case of sterically hindered amino acids.[5] This high efficiency often translates to higher yields and purities of the final peptide.

-

Reduced Racemization: this compound has been shown to be effective in minimizing racemization during peptide coupling, a critical factor for the synthesis of biologically active peptides.[6]

-

Simplified Workup: The byproducts of this compound are water-soluble, which greatly simplifies the purification process, particularly in solution-phase synthesis.[2][3] This "green chemistry" attribute reduces the need for extensive chromatographic purification.

-

Visual Reaction Monitoring: A distinctive feature of this compound is the color change that occurs during the coupling reaction, providing a convenient visual cue for monitoring its progress.[6] The reaction mixture typically turns yellow upon addition of the base and the color fades as the reaction proceeds to completion.

-

Single Equivalent of Base: Unlike HBTU and HATU which often require two equivalents of a tertiary amine base for optimal performance, this compound functions efficiently with just a single equivalent.[1] This can be advantageous in minimizing base-catalyzed side reactions.

-

Microwave-Assisted Synthesis Compatibility: this compound is well-suited for use in microwave-assisted peptide synthesizers, where its high reactivity can be leveraged to significantly shorten synthesis times.[5]

Quantitative Performance Data

The following tables summarize the performance of this compound in comparison to other common coupling reagents in terms of crude peptide purity for the synthesis of various model peptides.

Table 1: Comparative Purity of G-LHRH (H-GHWSYGLRPG-NH2) Synthesized with Different Activators [7]

| Activator | Purity (%) with 2 x 1 min Coupling | Purity (%) with 2 x 20 min Coupling |

| This compound | 90.24 | 88.36 |

| HCTU | 87.84 | 90.84 |

| HATU | 86.01 | 85.80 |

| HDMC | 84.50 | 87.02 |

| PyBOP | 78.52 | 89.28 |

| PyClock | 81.82 | 87.40 |

| PyOxim | 40.10 | 84.12 |

| TFFH | 39.07 | 62.90 |

Table 2: Comparative Purity of Linear Oxytocin (H-CYIQNCPLG-NH2) Synthesized with Different Activators [7]

| Activator | Purity (%) with 2 x 1 min Coupling | Purity (%) with 2 x 20 min Coupling |

| This compound | 77.68 | 75.32 |

| HCTU | 72.11 | 74.33 |

| HATU | 75.14 | 74.87 |

| HDMC | 71.23 | 73.56 |

| PyClock | 70.18 | 72.45 |

| PyOxim | 22.33 | 54.76 |

| TFFH | 12.54 | 14.89 |

Table 3: Hydrolytic Stability of this compound in Various Solvents after 24 hours [8]

| Solvent | Stability (%) |

| γ-valerolactone (GVL) | 88 |

| Acetonitrile (ACN) | 89 |

| N-formylmorpholine (NFM) | Not Reported |

| Dimethylformamide (DMF) | 14 |

Experimental Protocols

Synthesis of the this compound Reagent

The following is a general procedure for the synthesis of this compound.

Step 1: Synthesis of 4-(N,N-Dimethylcarbamoyl)morpholine

A solution of N,N-dimethylcarbamoyl chloride (0.6 mol) in dichloromethane (DCM, 100 mL) is added dropwise to a stirred, ice-cooled mixture of morpholine (0.5 mol) and 4 N sodium hydroxide (250 mL) in DCM (400 mL). The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-(N,N-dimethylcarbamoyl)morpholine as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of the Chloroformamidinium Salt

To a solution of 4-(N,N-dimethylcarbamoyl)morpholine (0.1 mol) in dry DCM (100 mL) is added oxalyl chloride (0.11 mol) dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. The solvent is removed under reduced pressure to give the crude chloroformamidinium salt.

Step 3: Synthesis of this compound

The crude chloroformamidinium salt (0.1 mol) is dissolved in acetonitrile (150 mL). To this solution is added ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (0.1 mol) followed by potassium hexafluorophosphate (0.11 mol). The reaction mixture is stirred at room temperature for 12 hours. The precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The residue is triturated with diethyl ether to afford this compound as a white solid.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol is a general guideline and may require optimization depending on the specific peptide sequence.

-

Resin Swelling: The resin (e.g., Rink Amide resin) is swelled in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF (2 x 10 minutes). The resin is then washed thoroughly with DMF.

-

Coupling:

-

In a separate vessel, the Fmoc-protected amino acid (3 equivalents relative to the resin loading) is dissolved in DMF.

-

This compound (3 equivalents) and a tertiary amine base such as diisopropylethylamine (DIEA) (3-6 equivalents) are added to the amino acid solution.

-

The activation mixture is allowed to stand for 1-2 minutes.

-

The activated amino acid solution is added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 30-60 minutes at room temperature. For sterically hindered amino acids, longer coupling times or a double coupling may be necessary.

-

-

Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts.

-

Repeat: The deprotection, coupling, and washing steps are repeated for each amino acid in the sequence.

-

Final Deprotection and Cleavage: After the final coupling step, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of the Leu-Enkephalin Derivative H-Tyr-Aib-Aib-Phe-Leu-NH2 using this compound

The synthesis of this sterically hindered pentapeptide is a good benchmark for the efficiency of a coupling reagent.

-

Resin and First Amino Acid Loading: Start with a Rink Amide resin. The first amino acid (Fmoc-Leu-OH) is coupled to the resin using a standard this compound coupling protocol as described above.

-

Peptide Elongation: The subsequent Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Aib-OH, Fmoc-Aib-OH, and Boc-Tyr(tBu)-OH) are coupled sequentially. For the coupling of the two consecutive Aib residues, a double coupling protocol (2 x 1 hour) is recommended to ensure complete reaction.

-

Cleavage and Deprotection: After the final coupling, the peptide is cleaved from the resin and all protecting groups are removed using a standard TFA cleavage cocktail.

-

Purification: The crude peptide is purified by RP-HPLC to yield the desired product. The use of this compound in this synthesis has been shown to result in very low levels of deletion products (e.g., des-Aib), highlighting its high coupling efficiency.[5]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound-Mediated Amide Bond Formation

The following diagram illustrates the proposed mechanism for the activation of a carboxylic acid and subsequent amide bond formation using this compound.

Caption: Proposed mechanism of this compound-mediated amide bond formation.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The diagram below outlines the key steps in a typical SPPS cycle using this compound.

Caption: General workflow of a solid-phase peptide synthesis cycle.

Conclusion

The discovery and development of the this compound reagent represent a significant advancement in the field of peptide synthesis. Its superior safety profile, excellent solubility, high reactivity, and favorable "green" characteristics have positioned it as a powerful and versatile tool for both academic research and industrial drug development. By providing detailed protocols and comparative data, this technical guide aims to facilitate the broader adoption of this compound, empowering scientists to synthesize complex peptides with greater efficiency, safety, and purity. As the demand for synthetic peptides continues to grow, the adoption of advanced reagents like this compound will be crucial in driving innovation in medicine and biotechnology.

References

- 1. peptide.com [peptide.com]

- 2. This compound: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. The process of this compound coupling reaction._Chemicalbook [chemicalbook.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Re-evaluating the stability of this compound in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Safety Profile of COMU versus HBTU: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the choice of coupling reagent is paramount, influencing not only the efficiency of amide bond formation but also the safety and risk profile of the process. For years, aminium-based reagents like HBTU have been staples in laboratories worldwide. However, the emergence of COMU, a third-generation uronium-type coupling reagent, has prompted a critical re-evaluation of safety standards. This technical guide provides a comprehensive comparison of the safety profiles of this compound and HBTU, supported by quantitative data, detailed experimental methodologies, and visual representations of key chemical pathways and workflows.

Executive Summary

This compound ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is generally considered to possess a more favorable safety profile than HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). This is primarily attributed to the absence of the potentially explosive and allergenic benzotriazole moiety in this compound's structure. HBTU has been identified as a moderate skin sensitizer and exhibits thermal instability with the potential for explosion. While this compound also presents thermal hazards, its decomposition is generally considered less energetic. The byproducts of this compound are also water-soluble, which simplifies their removal and reduces the risk of contamination in the final product.

Comparative Safety Data

The following tables summarize the available quantitative data on the safety profiles of this compound and HBTU. It is important to note that direct comparative studies under identical conditions are not always available in the public domain. Data for HATU, a close structural and functional analog of HBTU, is included for a more comprehensive comparison.

Table 1: Thermal Stability Data

| Parameter | This compound | HBTU | HATU (HBTU Analog) |

| Melting Point (°C) | 159 | ~200 (decomposes) | 183-186 (decomposes) |

| Decomposition Onset (DSC, °C) | 127 | ~173 | 161 |

| Exothermic Energy (DSC, J/g) | -736 | -1032 | -1131 |

Table 2: Explosive Potential and Sensitivity

| Parameter | This compound | HBTU | HATU (HBTU Analog) |

| Predicted Explosive Potential (Yoshida Correlation) | Not Explosive | Potentially Explosive | Explosive |

| Predicted Shock Sensitivity (Yoshida Correlation) | Not Shock Sensitive | Data not available | Shock Sensitive |

| Impact Sensitivity | Data not available | Data not available | Data not available |

| Friction Sensitivity | Data not available | Data not available | Data not available |

Table 3: Toxicological Data

| Parameter | This compound | HBTU |

| Acute Toxicity (LD50) | Data not available | Data not available |

| Skin Sensitization | Lower allergenic potential reported | Moderate skin sensitizer (GHS Category 1A) |

| Mutagenicity (Ames Test) | Data not available | Data not available |

Experimental Protocols

The data presented above is derived from several key experimental techniques designed to assess the safety of chemical compounds. Below are detailed methodologies for these tests.

Thermal Stability Analysis

a) Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting points, decomposition temperatures, and the energy released or absorbed during thermal events.

-

Methodology:

-

A small, precisely weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

-

Exothermic events (heat release), indicative of decomposition, are analyzed to determine the onset temperature and the total energy released (enthalpy).

-

b) Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine thermal stability and to identify the temperature ranges where decomposition and mass loss occur.

-

Methodology:

-

A small sample (typically 5-10 mg) is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The furnace is heated at a constant rate under a controlled atmosphere.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve shows the temperatures at which mass loss occurs, providing information about the decomposition process.

-

Explosive Properties Assessment

a) Impact Sensitivity Test (e.g., BAM Fallhammer)

-

Principle: This test determines the sensitivity of a substance to the impact of a falling weight. The result is typically expressed as the drop height at which there is a 50% probability of initiation (explosion or decomposition).

-

Methodology:

-

A small amount of the test substance is placed in a standardized apparatus consisting of a steel anvil and a guide for a falling weight.

-

A specified weight is dropped from varying heights onto the sample.

-

The outcome (initiation or no initiation) is observed for each drop.

-

A statistical method, such as the Bruceton "up-and-down" method, is used to determine the 50% initiation height.

-

b) Friction Sensitivity Test (e.g., BAM Friction Apparatus)

-

Principle: This test assesses the sensitivity of a substance to frictional stimuli. The result is given as the load at which initiation occurs.

-

Methodology:

-

A small amount of the test substance is placed on a porcelain plate.

-

A porcelain pin is pressed onto the sample with a known load.

-

The plate is moved back and forth under the pin.

-

The test is repeated with different loads to determine the lowest load that causes an initiation.

-

Toxicological Assessment

a) Skin Sensitization: OECD 429 Local Lymph Node Assay (LLNA)

-

Principle: The LLNA is an in vivo method that measures the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of a test substance. An increased proliferation is indicative of a skin sensitization response.

-

Methodology:

-

A solution of the test substance is applied to the dorsal surface of the ears of a group of mice for three consecutive days.

-

A control group is treated with the vehicle alone.

-

On day five, a solution containing radioactive thymidine is injected intravenously.

-

Several hours later, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

The incorporation of radioactive thymidine into the lymph node cells is measured.

-

A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the control group. An SI of 3 or greater is typically considered a positive result for skin sensitization.

-

Signaling Pathways and Experimental Workflows

Carboxylic Acid Activation Mechanisms

The primary function of both this compound and HBTU is to activate a carboxylic acid for subsequent reaction with an amine to form an amide bond. The mechanisms, however, differ in the nature of the active ester formed.

Caption: Carboxylic acid activation by this compound and HBTU.

Thermal Hazard Assessment Workflow

A systematic approach is crucial for evaluating the thermal hazards associated with coupling reagents. The following workflow outlines the key steps.

Caption: Workflow for assessing thermal hazards of coupling reagents.

Comparative Safety Profile

This diagram provides a logical comparison of the key safety attributes of this compound and HBTU.

Caption: Comparative safety profiles of this compound and HBTU.

Discussion and Recommendations

The available data strongly suggests that this compound offers a superior safety profile compared to HBTU. The primary driver for this is the replacement of the 1-hydroxybenzotriazole (HOBt) moiety with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Benzotriazole and its derivatives are known to be thermally unstable and can undergo rapid, exothermic decomposition, posing a significant explosion risk. HBTU's classification as a moderate skin sensitizer is another critical concern, as repeated dermal exposure can lead to allergic contact dermatitis, a serious occupational hazard for laboratory personnel.

In contrast, this compound's design mitigates these risks. The absence of the benzotriazole group significantly reduces the likelihood of explosive decomposition. Furthermore, this compound has been reported to have a lower allergenic potential. The water-solubility of this compound's byproducts is an additional advantage, simplifying purification and reducing the potential for residual impurities in the synthesized peptide.

While this compound is generally safer, it is not without its own hazards. It is a chemical reagent and should be handled with appropriate personal protective equipment. Its lower thermal decomposition onset temperature in some studies indicates that it should still be stored and handled with care, avoiding high temperatures.

Recommendations for Researchers and Drug Development Professionals:

-

Prioritize this compound for new process development: Given its enhanced safety profile, this compound should be the preferred coupling reagent for the development of new peptide synthesis protocols, especially for large-scale manufacturing where safety considerations are paramount.

-

Conduct a thorough risk assessment when using HBTU: For legacy processes where HBTU is already established, a comprehensive risk assessment should be conducted. This should include an evaluation of the potential for thermal runaway reactions and the implementation of appropriate engineering controls and personal protective measures to mitigate the risk of skin sensitization.

-

Implement robust safety testing for all new coupling reagents: Before introducing any new coupling reagent into a process, it should be subjected to a rigorous safety evaluation, including thermal stability analysis and an assessment of its toxicological properties.

-

Promote a culture of safety: All laboratory personnel should be educated on the potential hazards of the reagents they are working with and trained on safe handling procedures.

COMU: A Third-Generation Coupling Reagent for Enhanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis, the pursuit of efficiency, purity, and safety is paramount. The development of coupling reagents has evolved significantly, with each generation aiming to overcome the limitations of its predecessors. COMU, (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, has emerged as a leading third-generation uronium salt-type coupling reagent. It offers a compelling alternative to traditional benzotriazole-based reagents like HBTU and HATU, demonstrating superior performance in terms of coupling efficiency, suppression of racemization, and an enhanced safety profile. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and visual representations of its chemical pathways and workflows.

Core Advantages of this compound

This compound's design incorporates an OxymaPure leaving group, which contributes to its remarkable efficiency and safety. Unlike benzotriazole-based reagents, this compound is not explosive and has a reduced allergenic potential. Key advantages include:

-

High Coupling Efficiency: this compound has demonstrated coupling efficiencies comparable or superior to HATU, particularly in the synthesis of challenging peptides and the coupling of sterically hindered amino acids.

-

Low Racemization: It is highly effective in preserving the stereochemical integrity of amino acids during peptide bond formation.

-

Enhanced Solubility: The presence of a morpholino group gives this compound high solubility in common solvents like DMF, allowing for the preparation of more concentrated solutions than with HBTU or HATU.

-

Water-Soluble Byproducts: The byproducts of the coupling reaction are readily soluble in water, simplifying purification processes, especially in solution-phase synthesis.

-

Visual Reaction Monitoring: The reaction mixture often exhibits a color change during the coupling process, providing a visual indication of reaction progression.

-

Improved Safety Profile: As it does not contain the potentially explosive benzotriazole moiety, this compound is considered a safer alternative.

Mechanism of Action

This compound is a uronium salt that activates the carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the free amine of another amino acid or peptide to form the desired peptide bond. The Oxyma leaving group is a key component in this process, facilitating the reaction and minimizing side reactions.

Caption: Activation of a carboxylic acid with this compound to form an active ester, followed by nucleophilic attack by an amine to form a peptide bond.

Quantitative Performance Data

The superiority of this compound is not merely qualitative. Quantitative studies have demonstrated its enhanced performance over older coupling reagents, particularly in challenging synthetic contexts.

Comparison of Coupling Reagent Performance

The following table summarizes key performance indicators for this compound in comparison to other common coupling reagents.

| Feature | This compound | HATU | HBTU | HCTU |

| Coupling Efficiency (Difficult Sequences) | High (e.g., 79% purity for ACP(65-74) with 2 min coupling) | High, but can be lower than this compound in some cases. | Moderate to High, generally lower than this compound and HATU. | High, comparable to HBTU. |

| Racemization | Very Low (e.g., 0.12% DL with 2 eq. DIEA) | Low | Moderate | Moderate |

| Hindered Couplings (e.g., Aib-Aib) | Excellent (0.26% des-Aib side product) | Poor (17% des-Aib side product) | Very Poor (53% des-Aib side product) | N/A |

| Solubility in DMF | High (up to 1.5 M) | Lower than this compound | Lower than this compound | N/A |

| Safety Profile | Non-explosive, reduced allergenicity | Potentially explosive | Potentially explosive | Potentially explosive |

| Byproduct Removal | Easy (water-soluble) | More difficult | More difficult | More difficult |

Stability in Solvents

While highly effective, the stability of this compound in solution is an important consideration for automated peptide synthesis where reagent solutions may be stored for extended periods. Recent studies have shown that while this compound has limited stability in DMF, it is significantly more stable in other solvents.

| Solvent | Stability after 24h |

| DMF | 14% |

| Acetonitrile (ACN) | 89% |

| γ-Valerolactone (GVL) | 88% |

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in both solution-phase and solid-phase peptide synthesis.

General Procedure for Solution-Phase Peptide Coupling

-

Reactant Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equiv.), the amino component (1.0 equiv.), and the base (e.g., diisopropylethylamine (DIEA), 2.0 equiv., or 1.0 equiv. for reduced racemization) in an appropriate solvent (e.g., DMF).

-

Activation: Cool the solution to 0 °C in an ice bath. Add this compound (1.0 equiv.) to the mixture with stirring.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-3 hours. The reaction progress can often be monitored by a color change from yellow/orange to colorless.

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 N HCl, 1 N NaHCO₃, and saturated NaCl solution.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.

-

Purification: Purify the crude peptide by an appropriate method, such as flash chromatography or preparative HPLC.

Detailed Protocol for Solid-Phase Synthesis of H-Tyr-Aib-Aib-Phe-Leu-NH₂

This protocol is adapted for the synthesis of a known challenging peptide sequence containing the sterically hindered amino acid, Aib (α-aminoisobutyric acid).

Materials:

-

Fmoc-Rink-Amide resin

-

Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Aib-OH, Fmoc-Tyr(tBu)-OH)

-

This compound

-

Diisopropylethylamine (DIEA)

-

20% Piperidine in DMF (v/v)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Workflow Diagram:

COMU: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the COMU reagent, a highly efficient coupling agent in modern organic synthesis, particularly in the realm of peptide chemistry. This document details its chemical properties, key advantages, and practical applications, offering structured data, experimental protocols, and visual diagrams to facilitate its integration into laboratory workflows.

Core Properties and Supplier Information

This compound , with the chemical name (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, is a third-generation uronium-type coupling reagent. It has gained significant traction as a safer and more effective alternative to traditional benzotriazole-based reagents like HATU and HBTU.

| Property | Value | Reference |

| CAS Number | 1075198-30-9 | [1][2][3] |

| Molecular Formula | C₁₂H₁₉F₆N₄O₄P | [1] |

| Molecular Weight | 428.27 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >140 °C | |

| Solubility | High solubility in DMF and NMP | [1][2] |

| Storage Temperature | 2-8°C | [1][2][4] |

Key Advantages:

-

Enhanced Safety: this compound does not contain the potentially explosive benzotriazole moiety found in reagents like HATU and HBTU.[4][5] It is also considered to be non-allergenic.[1][2]

-

High Efficiency: It demonstrates coupling efficiencies comparable or superior to HATU.[3][6]

-

Reduced Racemization: The use of this compound, especially with only one equivalent of a mild base, helps to minimize racemization during peptide coupling.[1][2][3][7]

-

Visual Reaction Monitoring: The reaction progress can be visually monitored by a color change.[1][2][3][5][7][8] Upon addition of a base like DIEA, the solution turns orange-red and then fades to colorless or yellow upon completion.[5][8]

-

Water-Soluble Byproducts: The byproducts of the coupling reaction are water-soluble, which simplifies the workup and purification process in solution-phase synthesis.[3][4][9]

Prominent Suppliers:

-

Sigma-Aldrich (Novabiochem®)

-

Iris Biotech GmbH

-

GlpBio

-

Aapptec

-

Fluorochem

-

BLDpharm

-

Tokyo Chemical Industry (TCI)

Mechanism of Action